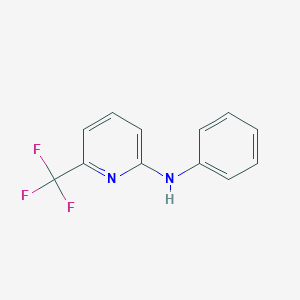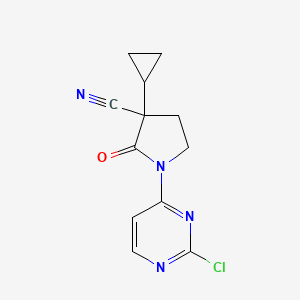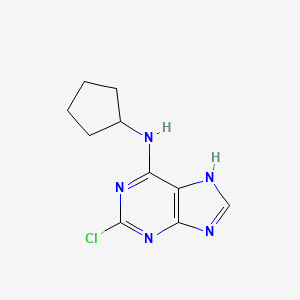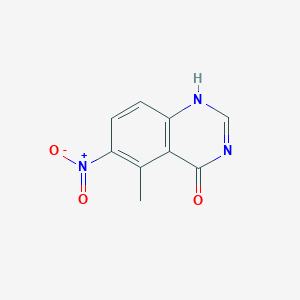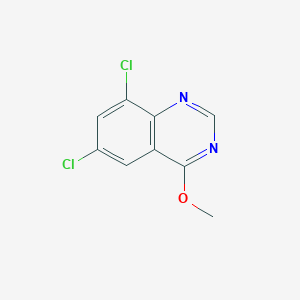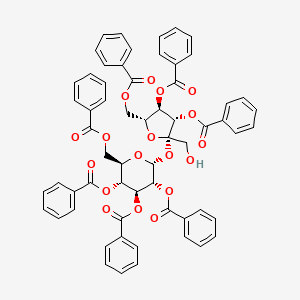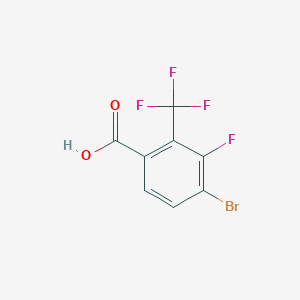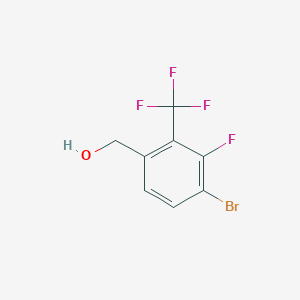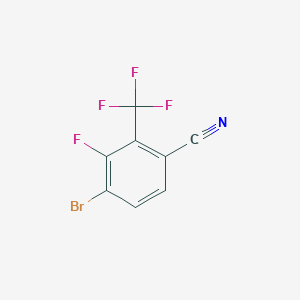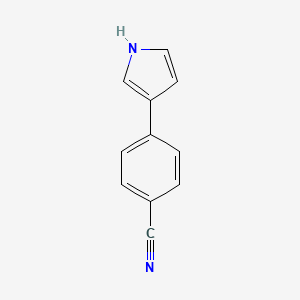
4-(1H-Pyrrol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety. Pyrrole is a five-membered nitrogen-containing heterocycle, known for its biological activity and presence in various natural products. The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group, which is known for its electron-withdrawing properties. This combination of pyrrole and benzonitrile in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-Pyrrol-3-yl)benzonitrile involves the Paal–Knorr reaction. This reaction typically involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, to form the pyrrole ring attached to the benzonitrile group .
Another method involves the condensation of 3-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method is operationally simple and provides good to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-3-yl)benzylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-Pyrrol-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its pyrrole and benzonitrile moieties. The electron-withdrawing nitrile group can influence the compound’s reactivity and binding affinity to its targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-2-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 2-position instead of the 3-position.
4-(1H-Pyrrol-1-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 1-position.
3-(1H-Pyrrol-3-yl)benzonitrile: Similar structure but with the benzonitrile group attached at the 3-position of the benzene ring.
Uniqueness
4-(1H-Pyrrol-3-yl)benzonitrile is unique due to the specific positioning of the pyrrole ring and the benzonitrile group, which can influence its chemical reactivity and biological activity. The combination of these two functional groups in a single molecule provides a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
4-(1H-pyrrol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFTCBIKMWZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
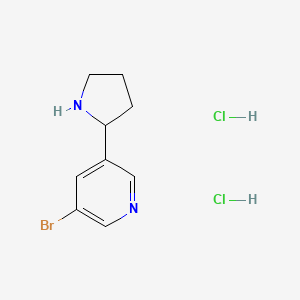
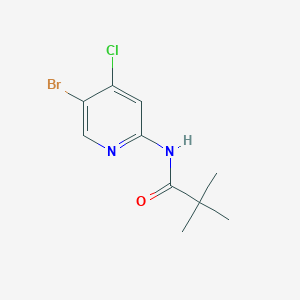
![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)
